Cas no 1997900-98-7 (4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile)
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
- 1997900-98-7
- EN300-1111865
-
- Inchi: 1S/C10H16N4/c1-8(4-10(2,3)7-11)14-6-9(12)5-13-14/h5-6,8H,4,12H2,1-3H3
- InChI Key: RIVVDLKEZWCFDI-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)N)C(C)CC(C#N)(C)C
Computed Properties
- Exact Mass: 192.137496527g/mol
- Monoisotopic Mass: 192.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 67.6Ų
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111865-0.05g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1111865-0.1g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1111865-0.25g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1111865-0.5g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1111865-1.0g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1111865-2.5g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1111865-5.0g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1111865-10.0g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1111865-1g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1111865-5g |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |
1997900-98-7 | 95% | 5g |
$2235.0 | 2023-10-27 |
4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile: A Comprehensive Overview
4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS No. 1997900-98-7) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
The chemical structure of 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile features a pyrazole ring attached to a substituted pentanenitrile moiety. The presence of the amino group on the pyrazole ring and the dimethyl substitution on the pentanenitrile chain contribute to its unique pharmacological profile. These structural features have been shown to enhance the compound's solubility, stability, and bioavailability, making it an attractive candidate for drug development.
Recent studies have explored the potential therapeutic applications of 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile has also shown promise in cancer research. A study published in Cancer Letters demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
The antimicrobial properties of 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile have also been investigated. Research published in the Journal of Antibiotics found that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
Beyond its biological activities, the synthesis and characterization of 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile have been extensively studied. A detailed synthetic route was reported in Organic Letters, which involves a multi-step process starting from commercially available starting materials. The synthetic method is highly efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.
The physicochemical properties of 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile have also been characterized. It is a solid at room temperature with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental settings. Its stability under different conditions has been evaluated, showing that it remains stable under standard laboratory conditions.
In conclusion, 4-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS No. 1997900-98-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. Ongoing research continues to explore its therapeutic potential in various diseases, highlighting its significance in the field of drug discovery.
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